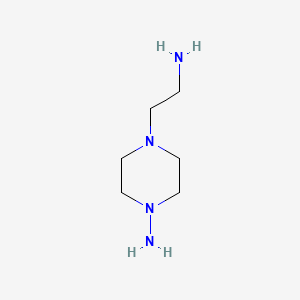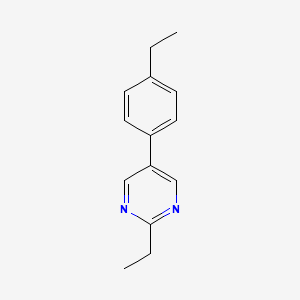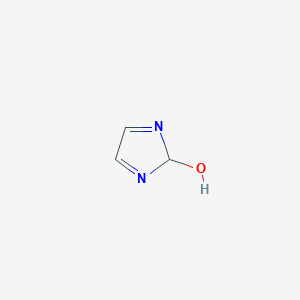
2H-Imidazol-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Imidazol-2-ol is a heterocyclic compound that features a five-membered ring containing three carbon atoms and two nitrogen atoms. This structure is similar to that of imidazole, but with an additional hydroxyl group attached to the second carbon atom. The compound is known for its versatility and is used in various fields such as chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Imidazol-2-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of glyoxal with ammonia, which forms the imidazole ring. The hydroxyl group can be introduced through subsequent reactions involving oxidation or substitution.
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as erbium triflate have been used to facilitate the cyclization of α-azido chalcones, aryl aldehydes, and anilines . These methods are designed to be scalable and cost-effective for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2H-Imidazol-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents like thionyl chloride and alkylating agents like methyl iodide are commonly employed.
Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .
Wissenschaftliche Forschungsanwendungen
2H-Imidazol-2-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: It is used in the production of dyes, agrochemicals, and as a catalyst in organic synthesis.
Wirkmechanismus
The mechanism of action of 2H-Imidazol-2-ol involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with nucleic acids, affecting processes such as DNA replication and transcription .
Vergleich Mit ähnlichen Verbindungen
Imidazole: Lacks the hydroxyl group present in 2H-Imidazol-2-ol.
Benzimidazole: Contains a fused benzene ring, making it more rigid and less reactive.
Thiazole: Contains a sulfur atom instead of the second nitrogen atom.
Uniqueness: this compound is unique due to the presence of the hydroxyl group, which imparts additional reactivity and allows for a broader range of chemical modifications. This makes it a valuable intermediate in the synthesis of various biologically active compounds .
Eigenschaften
CAS-Nummer |
916970-99-5 |
|---|---|
Molekularformel |
C3H4N2O |
Molekulargewicht |
84.08 g/mol |
IUPAC-Name |
2H-imidazol-2-ol |
InChI |
InChI=1S/C3H4N2O/c6-3-4-1-2-5-3/h1-3,6H |
InChI-Schlüssel |
LJNHIGKEMMWLEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(N=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


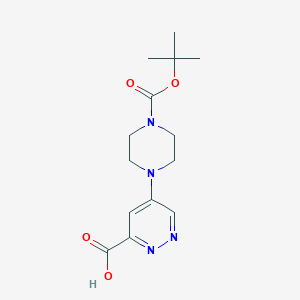
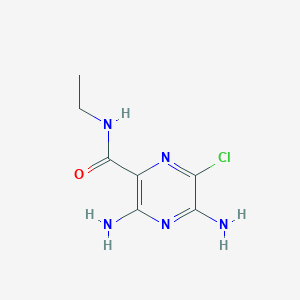
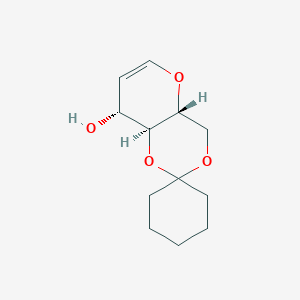







![1-(2-((3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)amino)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-2,2-dimethylpropan-1-one](/img/structure/B13097384.png)
![8-Chloro-3-(cyclobutylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13097392.png)
